2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group, an imidazole ring, and a methoxyphenyl group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl group and the methoxyphenyl group. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. The final step usually involves the formation of the acetamide group through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxyphenyl group can interact with various receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- 2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- 2-{[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide makes it unique compared to its analogs. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its biological activity and stability. This makes the compound a valuable candidate for further research and development in various fields .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-24-16-4-2-3-14(11-16)21-17(23)12-25-18-20-9-10-22(18)15-7-5-13(19)6-8-15/h2-11H,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNQJXWBELAINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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